(3S)-3-(4-methoxyphenyl)piperidine
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Overview
Description
(3S)-3-(4-methoxyphenyl)piperidine is a chiral piperidine derivative with a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-methoxyphenyl)piperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-methoxybenzaldehyde with piperidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of (3S)-3-(4-hydroxyphenyl)piperidine.
Reduction: Formation of (3S)-3-phenylpiperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(3S)-3-(4-methoxyphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-(4-methoxyphenyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the body.
Pathways Involved: It may modulate signaling pathways related to pain, inflammation, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(4-hydroxyphenyl)piperidine
- (3S)-3-phenylpiperidine
- (3S)-3-(4-chlorophenyl)piperidine
Uniqueness
(3S)-3-(4-methoxyphenyl)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3S)-3-(4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
XOFIBRNSGSEFHC-LLVKDONJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCNC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCNC2 |
Origin of Product |
United States |
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